5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one
Description
5-Amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazol-3-one core substituted with a 4,6-dimethylpyrimidin-2-yl group at the 2-position and an amino group at the 5-position. The 4,6-dimethylpyrimidin-2-yl moiety is a critical pharmacophore observed in commercial herbicides like sulfometuron-methyl, a sulfonylurea herbicide .
Properties
IUPAC Name |
5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)12-9(11-5)14-8(15)4-7(10)13-14/h3-4,13H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUSQZZVKSXGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazolone ring, potentially leading to the formation of dihydropyrazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted pyrazolone and pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has indicated that compounds similar to 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one exhibit notable antibacterial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting its potential for developing new antibacterial agents. The mechanism of action typically involves interactions with specific biological targets, such as bacterial enzymes or receptors, which can lead to the inhibition of bacterial growth through non-covalent interactions like hydrogen bonding.
Antiviral Properties
In vitro studies have demonstrated that related compounds possess antiviral activity against viruses such as vaccinia and cowpox. One study highlighted that certain derivatives showed effective concentrations comparable to established antiviral drugs like cidofovir . The exploration of these compounds for their antiviral properties is crucial for developing new therapeutic options against viral infections.
Biological Studies
Interaction Studies
The binding affinity of this compound with various biological targets is an important area of research. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess these interactions. Understanding these binding mechanisms is essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Structural Similarities and Variants
The compound shares structural similarities with other heterocyclic compounds that display diverse biological activities. A comparative analysis of these compounds can help identify unique features that contribute to their respective activities. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-1-(4-methylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one | Structure | Lacks methyl groups at positions 4 and 6 on the pyrimidine ring |
| 3-Amino-1-(4,6-dimethylpyridin-2-y)-1H-pyrazol-5(4H)-one | Structure | Contains a pyridine instead of a pyrimidine ring |
| 4-Aminoantipyrin | Structure | Known analgesic with distinct pharmacological properties |
Potential Therapeutic Applications
The dual heterocyclic nature of this compound provides opportunities for further modifications that could enhance its efficacy or reduce side effects. Research into its therapeutic applications continues to expand, particularly in the fields of oncology and infectious diseases.
Case Studies
-
Antibacterial Efficacy Study
A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the amino group significantly influenced antibacterial potency. -
Antiviral Activity Assessment
In a comparative study against vaccinia virus, derivatives containing the pyrimidine moiety exhibited lower EC50 values than traditional antiviral treatments, suggesting a promising avenue for further drug development .
Mechanism of Action
The mechanism of action of 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Substituents and Their Impact
- 4,6-Dimethylpyrimidin-2-yl Group: This group is shared with sulfometuron-methyl, a sulfonylurea herbicide, and is associated with high herbicidal activity due to its ability to inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Table 1: Structural Comparison of Pyrazol-3-one Derivatives
Physical and Spectral Properties
Molecular Weight and LC/MS Data :
- The target compound’s molecular formula (C₉H₁₂N₆O) corresponds to a molecular weight of 220 g/mol. This is lower than brominated analogs (e.g., m/z 343 ) but higher than simpler derivatives like Example 5.9 (m/z 217 ).
- Solubility: The 5-amino group may enhance water solubility relative to methyl or methoxy-substituted analogs, as seen in hydrazine-derived compounds recrystallized from polar solvents like methanol .
Biological Activity
5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining pyrazole and pyrimidine rings, which is crucial for its pharmacological properties. Here, we will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 205.22 g/mol. The compound contains an amino group at the 5-position of the pyrazole ring and a 4,6-dimethylpyrimidine substituent, which contributes to its distinctive chemical behavior and biological interactions .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. Compounds with similar structures have shown activity against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| This compound | Structure | TBD | Notable |
| 3-Amino-1-(4-methylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one | Structure | TBD | Moderate |
| 4-Aminoantipyrin | Structure | TBD | Known analgesic |
Note: Specific MIC values for this compound are yet to be determined.
The mechanism underlying the antimicrobial activity typically involves interactions with bacterial enzymes or receptors. These interactions may include hydrogen bonding and other non-covalent interactions that modulate enzyme activity .
Anticancer Activity
Recent research has also highlighted the potential anticancer properties of this compound. Studies have shown that derivatives of similar compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with structural similarities were evaluated for their effects on hepatocellular carcinoma (HCC) cells using in vitro assays .
Case Study: Anticancer Evaluation
In one study focusing on a series of methylated aminopyrimidine compounds, significant anti-proliferative activity was observed against HCC cell lines. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds in inhibiting tumor growth .
The biological activities of this compound are likely mediated through specific molecular targets. Molecular docking studies suggest that the compound can effectively bind to key enzymes involved in bacterial metabolism and cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
